molecular formula C14H13F2N3O B7165343 N-[1-(difluoromethyl)pyrazol-4-yl]-1-phenylcyclopropane-1-carboxamide

N-[1-(difluoromethyl)pyrazol-4-yl]-1-phenylcyclopropane-1-carboxamide

Cat. No.: B7165343
M. Wt: 277.27 g/mol
InChI Key: OYQMEXLOYVORDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(difluoromethyl)pyrazol-4-yl]-1-phenylcyclopropane-1-carboxamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoromethyl group attached to a pyrazole ring, which is further connected to a phenylcyclopropane carboxamide moiety. The presence of the difluoromethyl group is particularly noteworthy as it can influence the compound’s chemical properties and biological activities.

Properties

IUPAC Name

N-[1-(difluoromethyl)pyrazol-4-yl]-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O/c15-13(16)19-9-11(8-17-19)18-12(20)14(6-7-14)10-4-2-1-3-5-10/h1-5,8-9,13H,6-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQMEXLOYVORDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)NC3=CN(N=C3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(difluoromethyl)pyrazol-4-yl]-1-phenylcyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of a pyrazole derivative, followed by the introduction of the phenylcyclopropane carboxamide group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

For example, the difluoromethylation process can be carried out using difluorocarbene reagents under controlled conditions . The subsequent steps may involve coupling reactions, cyclopropanation, and amide formation, each requiring specific catalysts and solvents to optimize the reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure consistency and cost-effectiveness. Industrial production methods may also incorporate continuous flow techniques and automated systems to enhance the efficiency and safety of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(difluoromethyl)pyrazol-4-yl]-1-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield difluoromethyl pyrazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethyl pyrazole derivatives and phenylcyclopropane carboxamides, such as:

Uniqueness

N-[1-(difluoromethyl)pyrazol-4-yl]-1-phenylcyclopropane-1-carboxamide stands out due to its unique combination of a difluoromethyl group and a phenylcyclopropane carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.